molecular formula C13H18BrN B1469295 (1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine CAS No. 1510317-32-4

(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine

Cat. No.: B1469295
CAS No.: 1510317-32-4
M. Wt: 268.19 g/mol
InChI Key: IHUVVEVALVZTPQ-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine is an organic compound with the molecular formula C11H16BrN It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a 4-bromophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a cyclobutylboronic acid.

    Addition of Methyl Groups: The methyl groups can be added through a Friedel-Crafts alkylation reaction using methyl halides and a Lewis acid catalyst.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving an aldehyde or ketone precursor and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
  • (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
  • (1-(4-Methylphenyl)-3,3-dimethylcyclobutyl)methanamine

Uniqueness

(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine is unique due to the presence of the bromine atom in the 4-position of the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclobutyl ring and the methanamine group also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUVVEVALVZTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 2
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 4
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 5
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 6
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine

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